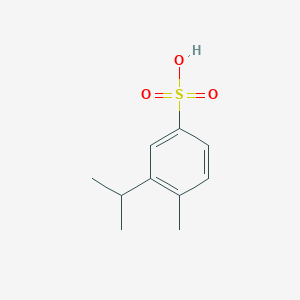![molecular formula C25H30N2O5 B11040707 9-ethoxy-5,5,7-trimethyl-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11040707.png)
9-ethoxy-5,5,7-trimethyl-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethoxy-5,5,7-trimethyl-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one: is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethoxy-5,5,7-trimethyl-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core quinazolinone structure, followed by the introduction of the ethoxy, trimethyl, and trimethoxyphenyl groups through various substitution and addition reactions. Common reagents used in these reactions include ethyl iodide, trimethyl orthoformate, and trimethoxybenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency. The choice of solvents, reagents, and catalysts would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and trimethyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Due to the presence of the trimethoxyphenyl group, the compound may exhibit bioactivity, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals, given its versatile reactivity and potential bioactivity.
Mechanism of Action
The mechanism of action of 9-ethoxy-5,5,7-trimethyl-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is likely related to its ability to interact with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division, stress response, and redox regulation, respectively . These interactions can disrupt cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with antimicrobial properties.
Uniqueness: The presence of the ethoxy and trimethyl groups in 9-ethoxy-5,5,7-trimethyl-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one provides unique steric and electronic properties that can enhance its bioactivity and selectivity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
7-ethoxy-10,12,12-trimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C25H30N2O5/c1-8-32-16-11-17-14(2)13-25(3,4)27-21(17)18(12-16)24(28)26-23(27)15-9-19(29-5)22(31-7)20(10-15)30-6/h9-13,23H,8H2,1-7H3,(H,26,28) |
InChI Key |
SVXXVNWZTGRKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11040630.png)
![(2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B11040634.png)
![4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11040637.png)
![(1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040638.png)
![3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11040643.png)
![(5Z)-5-(8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11040654.png)
![N-{(E)-amino[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}acetamide](/img/structure/B11040658.png)
![1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11040669.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11040674.png)
![N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11040681.png)
![N-(2-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B11040691.png)

![1-cycloheptyl-7-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11040701.png)

